3,4-Dimethoxybenzoic anhydride
Overview
Description
3,4-Dimethoxybenzoic anhydride is a chemical compound that is related to various research areas, including organic synthesis, crystallography, and coordination chemistry. Although the provided papers do not directly discuss 3,4-Dimethoxybenzoic anhydride, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of compounds related to 3,4-Dimethoxybenzoic anhydride often involves palladium-catalyzed reactions, as seen in the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives . Another approach includes oxidative transformations using hydrogen peroxide and hydrohalic acid to synthesize halogenated benzimidazoles . Dehydrative cyclic trimerization is also a method used for synthesizing related compounds, such as substituted 4-alkylaminobenzoic acids . These methods could potentially be adapted for the synthesis of 3,4-Dimethoxybenzoic anhydride.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Dimethoxybenzoic anhydride has been elucidated using techniques like X-ray diffraction . These studies reveal details such as crystallization patterns, space groups, and hydrogen bonding interactions, which are crucial for understanding the stability and reactivity of the compounds. The molecular structure of 3,4-Dimethoxybenzoic anhydride would likely exhibit similar characteristics.
Chemical Reactions Analysis
The chemical reactivity of dimethoxybenzoic acid derivatives includes interactions with various reagents and catalysts to form complex structures . The presence of methoxy groups can influence the electronic properties of the benzene ring and affect the outcome of chemical reactions. The reactivity of 3,4-Dimethoxybenzoic anhydride would be expected to follow similar patterns, with the potential for forming novel structures through selective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3,4-Dimethoxybenzoic anhydride, such as solubility, magnetic moments, and thermal behavior, have been studied . These properties are influenced by the molecular structure and the nature of substituents on the benzene ring. For instance, the solubility of lanthanide complexes with dimethoxybenzoic acid is relatively low, and their magnetic moments follow the Curie-Weiss law . The physical and chemical properties of 3,4-Dimethoxybenzoic anhydride would likely be affected by its anhydride functional group and the positioning of methoxy substituents.
Scientific Research Applications
Synthesis and Characterization
3,4-Dimethoxybenzoic anhydride is used in various synthesis processes. For instance, it's employed in the synthesis of substituted anthraquinones, hypericin, and its derivatives. One such example is the synthesis and characterization of 3,5-dimethoxyphthalic anhydride, where alkylation and annulation reactions are involved (Liu Zuliang, 2007).
Crystal Structure Analysis
3,4-Dimethoxybenzoic acid, closely related to its anhydride, has been analyzed for its crystal structure using single-crystal X-ray diffraction. This analysis provides insights into the molecular arrangement and bonding characteristics of such compounds (A. Pinkus, J. Kautz, Pallavi Ahobila-Vajjula, 2002).
Physicochemical Properties
Studies on the physicochemical properties of dimethoxybenzoates, including 3,4-dimethoxybenzoates, reveal their behavior in various chemical environments. This includes the analysis of their colors, binding modes, and thermal stability. For example, the physicochemical properties of 3,4-dimethoxybenzoates of Cu(II), Co(II), La(III), and Nd(III) have been extensively studied (W. Ferenc, K. Czapla, J. Sarzyński, A. Zwolińska, 2007).
Thermal and Spectral Properties
Investigations into the thermal and spectral properties of dimethoxybenzoates, including the 3,4- variant, help in understanding their stability and reactivity under different thermal conditions. This is crucial for their application in various chemical reactions (W. Ferenc, A. Walków-Dziewulska, 2002).
Synthesis Routes
Different synthesis routes for related compounds, such as 3,4-dimethoxybenzylamine, have been explored. These studies not only provide alternative methods for synthesizing these compounds but also offer insights into their chemical behavior and potential applications (Xubin Fang, 2003).
Biochemical Research
In biochemical research, studies have shown that enzymes induced by 3,4-dimethoxybenzoate demonstrate broad O-methyl ether cleavage capacity. Such studies contribute to our understanding of biochemical reactions and metabolic pathways involving similar compounds (E. Stupperich, R. Konle, C. Eckerskorn, 1996).
Safety And Hazards
When handling 3,4-Dimethoxybenzoic anhydride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZFUQAHDYSNLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552579 | |
Record name | 3,4-Dimethoxybenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzoic anhydride | |
CAS RN |
24824-54-2 | |
Record name | 3,4-Dimethoxybenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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